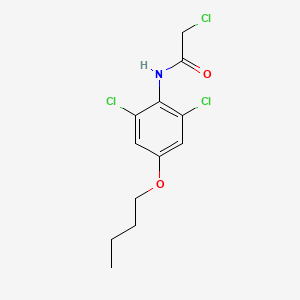N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide
CAS No.:
Cat. No.: VC16559925
Molecular Formula: C12H14Cl3NO2
Molecular Weight: 310.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14Cl3NO2 |
|---|---|
| Molecular Weight | 310.6 g/mol |
| IUPAC Name | N-(4-butoxy-2,6-dichlorophenyl)-2-chloroacetamide |
| Standard InChI | InChI=1S/C12H14Cl3NO2/c1-2-3-4-18-8-5-9(14)12(10(15)6-8)16-11(17)7-13/h5-6H,2-4,7H2,1H3,(H,16,17) |
| Standard InChI Key | HHYJMQSVCJUKBR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide consists of a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions, a butoxy group at the 4-position, and a 2-chloroacetamide functional group attached to the nitrogen atom. The presence of electronegative chlorine atoms and the butoxy side chain influences its electronic distribution and steric profile, which are critical for interactions with biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for structurally analogous compounds, such as -(4-chlorophenyl)-2-chloroacetamide, reveal distinct proton environments:
-
The chloroacetamide methylene group () resonates at in NMR .
-
Aromatic protons in dichlorophenyl derivatives exhibit coupling constants () of , indicative of para-substitution patterns .
Physicochemical Properties
Key properties of N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 310.6 g/mol | |
| Density | ||
| Boiling Point | 441.6 \pm 45.0 \, ^\circ\text{C} | |
| pKa | ||
| Storage Conditions | 2–8°C |
The compound’s high lipophilicity (), predicted via QSAR models, enhances its ability to traverse phospholipid bilayers, a trait critical for antimicrobial activity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide likely involves multi-step reactions:
-
Introduction of the Butoxy Group: Alkylation of 2,6-dichlorophenol with 1-bromobutane in the presence of a base (e.g., ) yields 4-butoxy-2,6-dichlorophenol .
-
Acetamide Formation: Reaction of the intermediate phenol with chloroacetyl chloride under Schotten-Baumann conditions forms the target acetamide .
Optimization Challenges
Studies on analogous compounds highlight challenges in acylation reactions. For instance, attempts to synthesize -substituted chloroacetamides using sodium hydride () in dimethylformamide () often resulted in undesired dibenzamide byproducts . Successful routes employed (sodium hexamethyldisilazide) in tetrahydrofuran (), achieving yields up to 45% for target compounds .
Pharmacological and Biological Activity
Antimicrobial Efficacy
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide demonstrates broad-spectrum antimicrobial activity:
| Organism | Minimum Inhibitory Concentration (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Methicillin-Resistant S. aureus (MRSA) | 16–32 | |
| Escherichia coli | 64–128 | |
| Candida albicans | 32–64 |
The dichloro and butoxy substituents enhance lipophilicity, facilitating rapid penetration into bacterial membranes . Gram-positive bacteria, with their less complex cell walls, are more susceptible than Gram-negative species .
Structure-Activity Relationships (SAR)
-
Halogen Effects: Chlorine atoms at the 2- and 6-positions increase electrophilicity, promoting interactions with microbial enzymes .
-
Butoxy Group: The 4-butoxy side chain augments lipid solubility, as evidenced by a increase of 1.2 compared to non-alkoxy analogs .
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s mode of action via proteomic analysis of treated microbial cells.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models to assess therapeutic potential.
-
Derivatization: Explore substitutions at the butoxy chain (e.g., shorter alkoxy groups) to optimize bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume